Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate is an important intermediate in the synthesis of Rynaxypyre, a new insecticidal anthranilic diamide used as a potent and selective ryanodine receptor activator .
Synthesis Analysis
The compound can be synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . The latter ones are prepared in good yields by reducing substituted nitrobenzene compounds with Zn/NH4Cl reductant system in alcohol .Molecular Structure Analysis
The molecular formula of the compound is C(11)H(9)BrClN(3)O(2). The dihedral angle between the aromatic ring planes is 78.7° .Chemical Reactions Analysis
The compound is an intermediate in the synthesis of Rynaxypyre, a new insecticidal anthranilic diamide . It is synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.57 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Synthesis as an Insecticide Intermediate
Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate is recognized as a crucial intermediate in the synthesis of the insecticide chlorantraniliprole. The synthesis involves processes like esterification and bromination, starting from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. The significance of this compound lies in its high yield and purity, making it a viable option for industrialization due to its straightforward synthetic process and cost-effectiveness (Lan Zhi-li, 2007).
Role in the Synthesis of Pyrazolo[3,4-b]pyridine Products
This compound also plays a role in the synthesis of novel pyrazolo[3,4-b]pyridine products. Efficient synthesis methods have been developed for new N-fused heterocycle products, achieved through condensation processes involving pyrazole-5-amine derivatives and activated carbonyl groups. This synthesis route offers good to excellent yields, indicating its potential utility in preparing new heterocyclic compounds (Aseyeh Ghaedi et al., 2015).
Importance in the Synthesis of Pyrazole Derivatives
The compound serves as a pivotal intermediate in the synthesis of various pyrazole derivatives. For instance, its use in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, another significant intermediate for insecticides, demonstrates its broader applicability in chemical synthesis. The synthesis processes typically involve multiple steps like nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis. The outcomes of these syntheses, characterized by NMR spectrometry, underscore its versatility in creating structurally diverse compounds (Niu Wen-bo, 2011).
Applications in Novel Heterocyclic Synthesis
Additionally, ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate finds use in the synthesis of novel heterocyclic compounds. Its transformation into various functionalized derivatives via reactions with different reagents showcases its flexibility and utility in the field of organic chemistry. These synthetic pathways enable the creation of compounds with potential applications in various scientific fields, including medicinal chemistry (Various Authors, Various Years).
properties
IUPAC Name |
ethyl 5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3O2/c1-2-18-11(17)8-6-9(12)15-16(8)10-7(13)4-3-5-14-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMUOIZSRNYHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469057 | |
Record name | Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate | |
CAS RN |
500011-92-7 | |
Record name | Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500011-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500011927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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